molecular formula C13H19NO2 B8507355 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester

6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester

Cat. No.: B8507355
M. Wt: 221.29 g/mol
InChI Key: KXYRYYJNONAJIU-UHFFFAOYSA-N
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Description

6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters. This compound is characterized by its pyridine ring substituted with an isobutyl group at the 6-position, a methyl group at the 4-position, and an ethyl ester group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester typically involves the esterification of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 6-Isobutyl-4-methyl-pyridine-2-carbinol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group.

    4-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group at the 6-position.

    6-Isobutyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the methyl group at the 4-position.

Uniqueness

The presence of both the isobutyl and methyl groups in 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester imparts unique chemical and physical properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its utility in various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-methyl-6-(2-methylpropyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-16-13(15)12-8-10(4)7-11(14-12)6-9(2)3/h7-9H,5-6H2,1-4H3

InChI Key

KXYRYYJNONAJIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)CC(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-6-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester (175 mg, 0.80 mmol) in THF (5 mL) and ethanol (5 mL), Pd/C (50 mg, 10% Pd) is added. The mixture is stirred at 50° C. for 15 h under 1 bar of H2. The catalyst is filtered off over celite and the solvent of the filtrate is evaporated to give 6-isobutyl-4-methyl-pyridine-2-carboxylic acid ethyl ester (174 mg) as a colourless oil; LC-MS: tR=0.84 min, [M+1]+=222.48.
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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